N-[2-(3-Bromo-phenyl)-ethyl]-acetamide N-[2-(3-Bromo-phenyl)-ethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12946089
InChI: InChI=1S/C10H12BrNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13)
SMILES: CC(=O)NCCC1=CC(=CC=C1)Br
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

CAS No.:

Cat. No.: VC12946089

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide -

Specification

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name N-[2-(3-bromophenyl)ethyl]acetamide
Standard InChI InChI=1S/C10H12BrNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13)
Standard InChI Key XXAOWVVBFOHLRT-UHFFFAOYSA-N
SMILES CC(=O)NCCC1=CC(=CC=C1)Br
Canonical SMILES CC(=O)NCCC1=CC(=CC=C1)Br

Introduction

Chemical Identity and Structural Features

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide belongs to the acetamide family, where the acetamide group (-NHCOCH₃) is linked to a 2-phenethylamine moiety substituted with a bromine atom at the meta position of the aromatic ring. The compound’s systematic IUPAC name reflects this substitution pattern: N-[2-(3-bromophenyl)ethyl]acetamide. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrNO
Molecular Weight242.11 g/mol
CAS NumberVendor-specific: VC12946089
SynonymsN-[2-(3-Bromo-phenyl)-ethyl]-acetamide

The absence of a universally recognized CAS registry number suggests that this compound may be a novel or less-commonly synthesized entity, potentially serving as an intermediate in specialized organic syntheses. Its structure shares similarities with N-(3-bromophenyl)acetamide (CAS 621-38-5), a well-documented intermediate in pharmaceutical synthesis, differing by the addition of an ethyl spacer between the acetamide and bromophenyl groups .

Synthesis and Manufacturing

The synthesis of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide can be inferred from methodologies used for analogous bromoacetamides. A two-step approach is likely:

Step 1: Synthesis of 2-(3-Bromophenyl)ethylamine

Bromination of phenethylamine derivatives or reduction of nitro intermediates may yield the primary amine. For example, catalytic hydrogenation of 3-bromo-β-nitrostyrene could produce 2-(3-bromophenyl)ethylamine, though specific literature supporting this route for the target compound remains scarce .

Step 2: Acetylation of the Amine

The final step involves acetylation using acetic anhydride or acetyl chloride under reflux conditions. This method is well-established for related compounds, such as the synthesis of N-(3-bromophenyl)acetamide, where 3-bromoaniline reacts with acetic anhydride in acetic acid :

3-Bromoaniline+(CH3CO)2OAcOH, refluxN-(3-bromophenyl)acetamide\text{3-Bromoaniline} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{AcOH, reflux}} \text{N-(3-bromophenyl)acetamide}

Adapting this procedure, 2-(3-bromophenyl)ethylamine would react with acetic anhydride to yield the target compound. Reaction conditions typically involve equimolar ratios of amine and acetylating agent, with purification via recrystallization or column chromatography .

PropertyN-[2-(3-Bromo-phenyl)-ethyl]-acetamide (Predicted)N-(3-Bromophenyl)acetamide (CAS 621-38-5) N-(2-Bromo-4-ethyl-phenyl)acetamide (CAS 90868-93-2)
Density~1.3–1.5 g/cm³1.5097 (estimate)1.411 g/cm³
Melting Point80–90°C (estimated)87–89°CNot reported
Boiling Point~350–370°C349.2°C (predicted)368.8°C
SolubilityLow in water; soluble in ethanol, DCMInsoluble in waterSoluble in organic solvents

The ethyl spacer in N-[2-(3-Bromo-phenyl)-ethyl]-acetamide likely enhances lipophilicity compared to N-(3-bromophenyl)acetamide, as evidenced by the lower density of the ethyl-substituted analog in . This increased lipophilicity may improve membrane permeability, a critical factor in drug design .

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